[(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride
Overview
Description
(3-Fluorophenyl)MethylAmine Hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.69 g/mol . This compound is known for its unique structural features, which include a fluorinated phenyl ring and a propylamine group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)MethylAmine Hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with propylamine in the presence of a suitable base, such as sodium hydroxide, to form the corresponding amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of (3-Fluorophenyl)MethylAmine Hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)MethylAmine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenolic or alkoxy derivatives.
Scientific Research Applications
(3-Fluorophenyl)MethylAmine Hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)MethylAmine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances the compound’s binding affinity to these targets, while the propylamine group facilitates its interaction with biological membranes. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)MethylAmine Hydrochloride
- (3-Bromophenyl)MethylAmine Hydrochloride
- (3-Methylphenyl)MethylAmine Hydrochloride
Uniqueness
(3-Fluorophenyl)MethylAmine Hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This fluorination also improves the compound’s stability and bioavailability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXBQXJWAYEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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